4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Antimicrobial Structure-Activity Relationship Thioether Synthesis

Researchers developing MPO inhibitors or antimicrobial thioethers face sourcing challenges for the exact N-(3-pyridylmethyl)-substituted 1,2,4-triazole-3-thione scaffold-close analogs yield irreproducible SAR results. This compound is the precise building block required for S-functionalization to generate focused libraries. • Core MPO pharmacophore validated in patent literature for neuroinflammatory targets. • Free thione ready for S-alkylation/arylation to unlock antimycobacterial activity. • 3-Pyridyl regioisomer offers distinct target engagement vs. 4-pyridyl or benzyl analogs.

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
CAS No. 642462-49-5
Cat. No. B12598415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS642462-49-5
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C=NNC2=S
InChIInChI=1S/C8H8N4S/c13-8-11-10-6-12(8)5-7-2-1-3-9-4-7/h1-4,6H,5H2,(H,11,13)
InChIKeyWZDVRNIDPHSJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Pharmacophore of 4-(Pyridin-3-ylmethyl)-1,2,4-triazole-3-thione


4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 642462-49-5) is a heterocyclic small molecule featuring a 1,2,4-triazole-3-thione core N-substituted with a pyridin-3-ylmethyl group . The 1,2,4-triazole-3-thione scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives investigated as inhibitors of myeloperoxidase (MPO) and for antimicrobial applications [1]. This specific compound, distinguished by its 3-pyridylmethyl substituent, represents a key intermediate or building block for further derivatization, particularly at the thione sulfur position, to generate thioether-linked analogs with tailored biological activity [2].

Substitution Risks for 4-(Pyridin-3-ylmethyl)-1,2,4-triazole-3-thione


Generic substitution within the 1,2,4-triazole-3-thione class is unreliable due to the profound impact of subtle structural changes on biological target engagement. The position of the pyridyl nitrogen (e.g., 3-pyridyl vs. 4-pyridyl), the choice of N-alkylation (methyl vs. benzyl), and the functionalization of the thione group (free thione vs. thioether) critically dictate MPO inhibitory potency and antimicrobial spectrum [1]. For instance, in related series, converting the core to a thioether was essential for unlocking antimycobacterial activity, while the free thione intermediates were inactive [2]. Therefore, sourcing the exact N-(3-pyridylmethyl)-substituted thione, rather than a close analog, is vital for ensuring reproducible results in ongoing structure-activity relationship (SAR) studies or synthetic campaigns.

Differentiation Evidence for 4-(Pyridin-3-ylmethyl)-1,2,4-triazole-3-thione


Essential Thione Precursor for Bioactive Thioethers

A critical finding from a foundational SAR study is that 1,2,4-triazole-3-thione intermediates, including 5-(4-pyridinyl)-4-substituted analogs, are completely inactive as antimicrobials. Potent antibacterial, antifungal, and antimycobacterial activity is only achieved after S-alkylation to form thioether derivatives [1]. This establishes the specific 3-thione compound not as an end-product but as the essential, non-fungible synthetic precursor. Substituting another thione with a different N-substituent would lead to a different thioether product and an unpredictable alteration of the biological profile.

Antimicrobial Structure-Activity Relationship Thioether Synthesis

Pyridyl Regioisomerism Determines Bioactivity

In related 1,2,4-triazole-pyridine systems, the substitution position of the pyridine ring significantly alters biological activity. A study on novel 1,2,4-triazole pyridine Schiff base hybrids demonstrated that the 3-pyridyl isomer exhibited different dihydrofolate reductase (DHFR) inhibitory activity compared to its 4-pyridyl counterpart [1]. For 4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione, the 3-pyridyl attachment provides a distinct geometry and electronic profile for further conjugation, making it a unique starting material for probe design where the 4-pyridyl isomer would not serve as a direct substitute.

Medicinal Chemistry Pharmacophore Mapping Kinase Inhibition

MPO Inhibitor Scaffold with Class-Level Activity

The 2,4-dihydro-1,2,4-triazole-3-thione core is claimed in a patent as a novel inhibitor of myeloperoxidase (MPO), an enzyme implicated in numerous inflammatory diseases [1]. The patent discloses a broad generic formula, and while the specific IC50 of 4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is not explicitly provided, its structural features (a 3-pyridylmethyl N-substituent) are encompassed within the claimed active space. This contrasts with earlier MPO inhibitors from different chemical classes, such as nitrofuranyl triazoles, which may suffer from selectivity or toxicity issues [2]. By sourcing this specific building block, researchers can probe the underexplored 3-pyridylmethyl vector in MPO inhibitor optimization.

Myeloperoxidase Inhibitor Neuroinflammation Cardiovascular Disease

Application Scenarios for 4-(Pyridin-3-ylmethyl)-1,2,4-triazole-3-thione


S-Functionalization for Novel MPO Inhibitors

Researchers developing next-generation myeloperoxidase (MPO) inhibitors can use this compound as the core scaffold. As demonstrated in patent literature, the 2,4-dihydro-1,2,4-triazole-3-thione core is a privileged structure for MPO inhibition. The 3-pyridylmethyl substituent offers a unique vector for exploring interactions within the MPO active site, distinct from 4-pyridyl or benzyl analogs [1]. S-alkylation or S-arylation of this thione can rapidly generate a focused library for SAR studies targeting inflammatory and neurodegenerative diseases.

Antimicrobial Lead Optimization via Thioethers

Based on foundational SAR evidence, 1,2,4-triazole-3-thiones are inactive on their own but serve as essential precursors for potent thioether antimicrobials [1]. This compound is the exact starting material needed to synthesize 3-(benzoylmethyl)thio analogs of the 3-pyridylmethyl series. Unlike the 4-pyridinyl series previously studied, this 3-pyridylmethyl variant is anticipated to confer different physicochemical and target-binding properties, offering a new avenue to overcome resistance in pathogenic bacteria and fungi.

Chemical Biology Probe for Pyridine-Triazole Synergy

For academic groups investigating the synergism between pyridine and triazole heterocycles, this compound is a well-defined bifunctional building block. Cross-study comparisons highlight that the 3-pyridyl isomer exhibits unique behavior in enzyme inhibition assays (e.g., DHFR) compared to its 4-pyridyl counterpart [1]. This makes it a superior choice for probing the role of pyridyl regioisomerism in biological recognition, a key parameter that a generic or 4-pyridyl analog cannot address.

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